1-Ethyl-2-hydroxy-1-methylguanidine
Description
1-Ethyl-2-hydroxy-1-methylguanidine is a guanidine derivative characterized by a hydroxyl group at the 2-position and ethyl and methyl substituents at the 1-position of the guanidine core. Guanidine derivatives are widely studied for their biological activity, including antimicrobial, antiviral, and enzyme-inhibiting properties .
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-ethyl-2-hydroxy-1-methylguanidine |
InChI |
InChI=1S/C4H11N3O/c1-3-7(2)4(5)6-8/h8H,3H2,1-2H3,(H2,5,6) |
InChI Key |
ZTXIXBXRRGJDCM-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(C)/C(=N/O)/N |
Canonical SMILES |
CCN(C)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-hydroxy-1-methylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Additionally, S-methylisothiourea has been shown to be an efficient guanidylating agent .
Industrial Production Methods: Industrial production of 1-ethyl-2-hydroxy-1-methylguanidine often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted guanidines .
Scientific Research Applications
1-Ethyl-2-hydroxy-1-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydroxy-1-methylguanidine involves its high basicity and ability to form hydrogen bonds. At physiological pH, it exists primarily as a protonated guanidinium cation, which can interact with various molecular targets. These interactions often involve the formation of hydrogen bonds and electrostatic interactions with amino acids and nucleic acid bases .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds for Comparison:
1-Phenyl-1-methyl-2-hydroxyguanidine (CAS: 29044-22-2)
- Molecular Formula : C₈H₁₁N₃O
- Molecular Weight : 165.195 g/mol
- Substituents : Phenyl and methyl groups at the 1-position.
- Applications : Used in synthetic organic chemistry for ligand development and as intermediates in drug synthesis .
2-Cyano-1,3-dimethylguanidine (Impurity G, CAS: 31857-31-5) Molecular Formula: C₄H₇N₅ Molecular Weight: 139.13 g/mol Substituents: Cyano and methyl groups. Applications: A degradation product of cimetidine (a histamine H₂-receptor antagonist) and a reference standard in pharmaceutical quality control .
Cimetidine Sulphoxide (Impurity E, CAS: 54237-72-8) Molecular Formula: C₁₀H₁₆N₆O₂S Molecular Weight: 284.34 g/mol Substituents: Cyano, methyl, and sulphoxide groups. Applications: Pharmacopeial impurity with documented oxidative instability .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties |
|---|---|---|---|---|
| 1-Ethyl-2-hydroxy-1-methylguanidine | Not available | Not available | Ethyl, methyl, hydroxyl | Hypothetical: Enzyme inhibition, ligand |
| 1-Phenyl-1-methyl-2-hydroxyguanidine | C₈H₁₁N₃O | 165.195 | Phenyl, methyl, hydroxyl | Synthetic intermediate, ligand design |
| 2-Cyano-1,3-dimethylguanidine | C₄H₇N₅ | 139.13 | Cyano, methyl | Pharmaceutical impurity, quality control |
| Cimetidine Sulphoxide | C₁₀H₁₆N₆O₂S | 284.34 | Cyano, sulphoxide, methyl | Oxidative degradation product |
Key Differences and Implications
- Substituent Effects: Ethyl vs. Phenyl: The ethyl group in 1-ethyl-2-hydroxy-1-methylguanidine may enhance solubility in polar solvents compared to the bulky phenyl group in 1-phenyl-1-methyl-2-hydroxyguanidine. Phenyl derivatives are typically more lipophilic, favoring membrane permeability . Hydroxyl vs. In contrast, cyano-containing analogs (e.g., 2-cyano-1,3-dimethylguanidine) exhibit stronger electron-withdrawing effects, altering reactivity and stability .
Stability and Reactivity :
- Biological Activity: While direct data on 1-ethyl-2-hydroxy-1-methylguanidine are lacking, structurally related hydroxyguanidines are known to inhibit nitric oxide synthases (NOS) and other metalloenzymes. Cyano-substituted analogs, however, are more commonly associated with receptor antagonism (e.g., H₂ receptors in cimetidine derivatives) .
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